6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Description
6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a brominated heterocyclic compound featuring a fused pyrrole-pyridine ring system with partial saturation at the 2,3-positions. Its molecular formula is C₇H₇BrN₂, and it is characterized by a bromine substituent at the 6-position of the pyrrolopyridine scaffold . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of EGFR inhibitors targeting the T790M mutation .
Properties
IUPAC Name |
6-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-7-3-6-5(4-10-7)1-2-9-6/h3-4,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGWYCFURLIXJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=NC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503111 | |
| Record name | 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74976-34-4 | |
| Record name | 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of the corresponding pyrrolo[3,2-c]pyridine precursor. This can be achieved through various methods, including:
Direct Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Palladium-Catalyzed Cross-Coupling: Employing palladium catalysts to facilitate the coupling of a brominated precursor with a suitable pyrrolo[3,2-c]pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The choice of brominating agent and catalyst can vary based on cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Cross-Coupling Reactions: Utilizing palladium or other metal catalysts to form carbon-carbon bonds with various organic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents.
Cross-Coupling: Palladium catalysts, phosphine ligands, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while cross-coupling reactions can produce various arylated or alkylated compounds.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C7H7BrN2
- InChI Key : QUGWYCFURLIXJB-UHFFFAOYSA-N
- SMILES : C1CNC2=CC(=NC=C21)Br
This compound features a bicyclic structure that includes both pyrrole and pyridine rings, which contributes to its unique chemical properties and biological activities.
Anticancer Activity
Research indicates that derivatives of 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine exhibit significant anticancer properties. A study demonstrated that compounds derived from this scaffold can inhibit tumor growth in various cancer cell lines. For instance, the compound displayed moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cardiac cells .
MPS1 Inhibition
One of the notable applications of this compound is its role as a potent inhibitor of MPS1 (Monopolar Spindle 1), a kinase involved in cell division. A structure-based design approach led to the development of selective MPS1 inhibitors based on the pyrrolo[3,2-c]pyridine scaffold. These inhibitors have shown promise in stabilizing an inactive conformation of MPS1, thus preventing its interaction with ATP and substrate-peptide binding .
Antidiabetic Properties
Certain derivatives of pyrrolo[3,2-c]pyridine have been investigated for their antidiabetic effects. Compounds have been shown to stimulate glucose uptake in muscle and fat cells, thereby reducing blood glucose levels without affecting insulin concentration .
Table 1: Biological Activities of this compound Derivatives
| Activity Type | Compound | IC50 (µM) | Cell Line/Model | Reference |
|---|---|---|---|---|
| Anticancer | CCT251455 | 0.025 | HCT116 human tumor xenograft | |
| MPS1 Inhibition | Compound X | 0.12 | In vitro assays | |
| Antidiabetic | Compound Y | Varies | Mouse adipocytes |
Case Study 1: MPS1 Inhibitor Development
A series of compounds based on the this compound scaffold were synthesized and evaluated for their ability to inhibit MPS1. The lead compound showed a favorable oral pharmacokinetic profile and was effective in vivo in reducing tumor growth in xenograft models .
Case Study 2: Antidiabetic Mechanism
In a study focused on antidiabetic activity, derivatives were tested for their ability to enhance insulin sensitivity in mouse models. The results indicated that specific substitutions on the pyrrolo[3,2-c]pyridine core significantly influenced the compounds' efficacy in glucose metabolism .
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity. Additionally, the pyrrolo[3,2-c]pyridine core can interact with various enzymes or receptors, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Ring Saturation
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
- Structure : Bromine at the 5-position of the pyrrolo[2,3-b]pyridine core (vs. 6-position in the target compound).
- Formula : C₇H₇BrN₂.
- Key Differences : The ring fusion (2,3-b vs. 3,2-c) alters electronic distribution and steric accessibility. This isomer is less studied but shares applications in kinase inhibitor synthesis .
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
- Structure : Additional methyl groups at the 3-position of the dihydro ring.
- Formula : C₉H₁₁BrN₂.
Halogen-Substituted Derivatives
6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
- Structure : Bromine at 6-position and chlorine at 3-position; fully aromatic core.
- Formula : C₇H₄BrClN₂.
- Key Differences : The absence of dihydro saturation increases aromaticity, favoring π-stacking interactions in protein binding. This compound is used in cross-coupling reactions for functionalized heterocycles .
3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine
Functionalized Derivatives
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
- Structure : Ethyl ester at the 3-position; bromine at 6-position.
- Formula : C₁₀H₉BrN₂O₂.
- Key Differences : The ester group introduces a handle for further derivatization (e.g., hydrolysis to carboxylic acids). This compound is pivotal in synthesizing kinase inhibitors with improved bioavailability .
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Table 2: Reactivity and Solubility
Biological Activity
Overview
6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound characterized by a bromine atom attached to a pyrrolo[3,2-c]pyridine core. This compound has gained attention for its biological activity, particularly in the context of cancer research and antimicrobial properties. Its mechanism of action primarily involves interactions with fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes.
Target Interaction:
The primary target of this compound is the fibroblast growth factor receptors (FGFRs). This compound inhibits FGFR activity, affecting the FGF-FGFR signaling axis that regulates cell proliferation, migration, and apoptosis .
Biochemical Pathways:
The inhibition of FGFRs leads to significant downstream effects, including:
- Inhibition of Cell Proliferation: Studies have shown that this compound can reduce the proliferation of various cancer cell lines, including breast cancer cells.
- Induction of Apoptosis: The compound promotes programmed cell death in affected cells, contributing to its potential as an anticancer agent .
Cellular Effects
Research indicates that this compound influences several cellular processes:
- Gene Expression Modulation: It alters the expression levels of genes involved in cell cycle regulation and apoptosis.
- Metabolic Pathway Interaction: The compound interacts with enzymes and proteins that are critical for metabolic pathways, enhancing its therapeutic potential .
Table 1: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer Activity | Inhibits proliferation and induces apoptosis in cancer cells | |
| Antimicrobial Activity | Exhibits activity against various bacterial strains | |
| FGFR Inhibition | Targets FGFRs leading to reduced signaling |
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various contexts:
-
Cancer Research:
- A study demonstrated that this compound effectively inhibited the growth of breast cancer cells in vitro. The mechanism was linked to FGFR inhibition and subsequent apoptosis induction .
- Another investigation highlighted its potential as a selective MPS1 inhibitor based on its structural properties, suggesting avenues for further development in cancer therapeutics .
- Antimicrobial Studies:
Toxicity Profile
While this compound exhibits promising biological activities, it is essential to consider its toxicity profile:
- Potential skin irritation upon contact.
- Harmful effects if ingested have been noted in preliminary studies .
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
